![molecular formula C17H18 B14234156 [6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene CAS No. 562068-87-5](/img/structure/B14234156.png)
[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as alkenes, alkynes, and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzene derivatives and alkyne precursors.
Formation of the Alkyne: The alkyne group is introduced through a reaction such as the Sonogashira coupling, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Alkene: The alkene group is introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using a Heck reaction or a similar cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of [6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene: shares similarities with other compounds containing alkyne and alkene groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple reactive functional groups within a single molecule
Propriétés
Numéro CAS |
562068-87-5 |
|---|---|
Formule moléculaire |
C17H18 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
(6-methyl-3-propan-2-ylidenehepta-1,6-dien-4-ynyl)benzene |
InChI |
InChI=1S/C17H18/c1-14(2)10-12-17(15(3)4)13-11-16-8-6-5-7-9-16/h5-9,11,13H,1H2,2-4H3 |
Clé InChI |
KGRRMOWJSVQTSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C=CC1=CC=CC=C1)C#CC(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
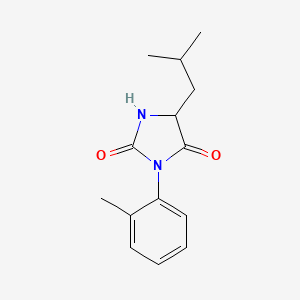

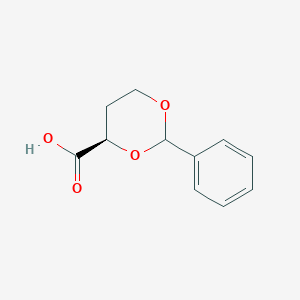
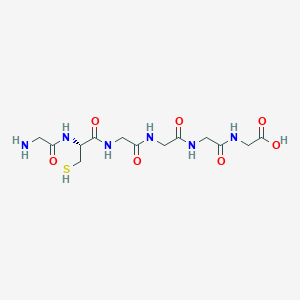
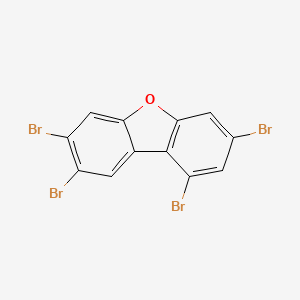
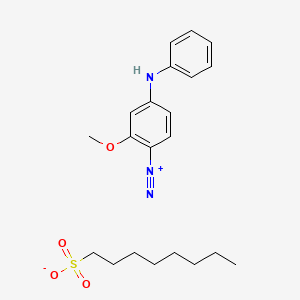
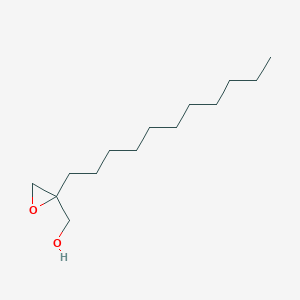
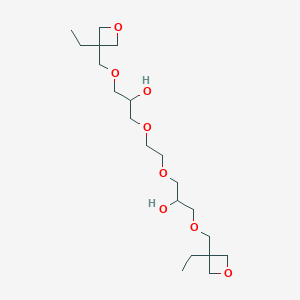

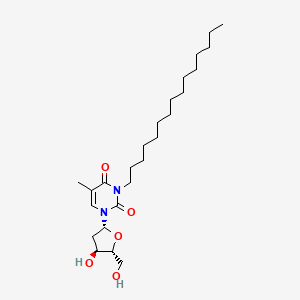
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
